molecular formula C9H8N2O2 B2536370 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile CAS No. 1600256-49-2

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile

Cat. No.: B2536370
CAS No.: 1600256-49-2
M. Wt: 176.175
InChI Key: DABWGOFLUGKHPX-UHFFFAOYSA-N
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Description

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a pyridine-based compound featuring a nitrile group at the 3-position and an oxetane-3-yloxy substituent at the 6-position. The oxetane ring, a four-membered oxygen-containing heterocycle, confers unique steric and electronic properties to the molecule, making it a candidate for pharmaceutical and materials science applications.

Properties

IUPAC Name

6-(oxetan-3-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-3-7-1-2-9(11-4-7)13-8-5-12-6-8/h1-2,4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABWGOFLUGKHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening and closing reactions . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used to open the oxetane ring under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Oxetan-3-yloxy)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Diversity and Molecular Properties

The 6-position substitution in pyridine-3-carbonitrile derivatives significantly influences their reactivity and applications. Key analogs include:

Compound Name 6-Substituent Molecular Formula Molecular Weight Key Functional Groups
6-(2,5-Dichlorothiophen-3-yl)-pyridine-3-carbonitrile 2,5-Dichlorothiophen-3-yl C₁₀H₄Cl₂N₂S 273.12 Chlorothiophenyl, nitrile
6-(Morpholin-4-yl)pyridine-3-carbonitrile Morpholin-4-yl C₁₀H₁₁N₃O 189.21 Morpholine, nitrile
6-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile 3-(Trifluoromethyl)phenoxy C₁₃H₇F₃N₂O 264.20 Trifluoromethylphenyl, nitrile
6-(5-Chlorothiophen-2-yl)-2-hydroxypyridine-3-carbonitrile 5-Chlorothiophen-2-yl C₁₀H₅ClN₂OS 236.68 Chlorothiophenyl, hydroxyl, nitrile
6-(Oxetan-3-yloxy)pyridine-3-carbonitrile Oxetane-3-yloxy C₉H₈N₂O₂ 176.17 Oxetane, nitrile

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity at the nitrile group, whereas oxetane’s electron-donating nature may stabilize the nitrile moiety.
Comparative Efficiency
Compound Class Yield Range Reaction Time Key Reagents Reference
6-Chlorothiophenyl derivatives 70-85% 12-24 hours NaOMe, POCl₃
Morpholin-4-yl derivatives 60-75% 6-12 hours Morpholine, DMF, K₂CO₃
Oxetane derivatives (inferred) ~65%* 8-10 hours* Oxetanol, NaH, THF

*Synthetic conditions for oxetane analogs are extrapolated from similar etherification reactions.

Physicochemical and Spectroscopic Properties

Fluorescence and Absorption
  • 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives exhibit blue-green fluorescence (410–500 nm) with extinction coefficients (ε) ranging from 15,000 to 30,000 M⁻¹cm⁻¹.
  • Electron-donating groups (e.g., -SCH₃) enhance fluorescence intensity, while electron-withdrawing groups (e.g., -CN) cause red shifts and reduced emission.

Inference for this compound: The oxetane’s electron-donating ether oxygen may moderately enhance fluorescence compared to non-substituted analogs but less than morpholine or thioether groups.

Solubility and Stability
  • Chlorothiophenyl derivatives : Low aqueous solubility due to hydrophobicity; stable under acidic conditions.
  • Morpholin-4-yl derivatives: Improved solubility in polar solvents (e.g., DMSO, ethanol).
  • Oxetane derivatives : Expected higher solubility than chlorothiophenyl analogs due to oxetane’s polarity.
Antibacterial and Cytotoxic Effects
  • 6-(Chlorothiophenyl)pyridine-3-carbonitriles (e.g., 2e) show MIC values of 4–16 µg/mL against S. aureus and E. coli but exhibit cytotoxicity (IC₅₀ = 12–25 µM) in HeLa cells.
  • 6-(3-Trifluoromethylphenoxy) derivatives demonstrate moderate antitumor activity (IC₅₀ = 8–15 µM) in MCF-7 breast cancer cells.

Predicted Profile for this compound :

  • Potential antibacterial activity (MIC ~8–32 µg/mL) with reduced cytotoxicity compared to chlorothiophenyl analogs.
  • Enhanced metabolic stability in vivo due to oxetane’s resistance to oxidative degradation.

Biological Activity

6-(Oxetan-3-yloxy)pyridine-3-carbonitrile is a compound characterized by a pyridine ring substituted with an oxetane and a nitrile group. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H10N2OC_{10}H_{10}N_{2}O, and its CAS number is 1600256-49-2. The compound features:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen.
  • Oxetane Ring : A four-membered cyclic ether contributing to the compound's reactivity.
  • Nitrile Group : A functional group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with biological molecules. Additionally, the nitrile group can participate in nucleophilic attacks, influencing the compound's overall reactivity and biological interactions.

Pharmacological Applications

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit significant antibacterial properties. The introduction of the oxetane and nitrile functionalities may enhance this activity by improving binding affinity to bacterial targets .
  • Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting inflammatory pathways, particularly through the modulation of COX enzymes. The structure of this compound may allow it to act as an inhibitor in these pathways .
  • Potential Anticancer Properties : The unique structural features may also position it as a lead compound in cancer drug development, targeting specific cancer cell pathways.

Study 1: Antibacterial Evaluation

A series of derivatives based on pyridine scaffolds were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria. The results indicated that compounds with similar structural motifs to this compound demonstrated significant bacteriostatic effects comparable to existing antibiotics like linezolid .

Study 2: Anti-inflammatory Assessment

In a study assessing anti-inflammatory effects, pyridine derivatives were tested for their ability to inhibit COX-2 activity. Compounds similar to this compound showed IC50 values that suggest effective inhibition, warranting further investigation into their therapeutic potential against inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundPyridine + Oxetane + NitrileAntimicrobial, Anti-inflammatory
6-(Oxetan-3-yloxy)pyridine-3-carboxylic acidPyridine + Oxetane + Carboxylic AcidPotential anticancer properties
4-hydroxy-2-quinolonesQuinoline structureKnown for broad-spectrum activity

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